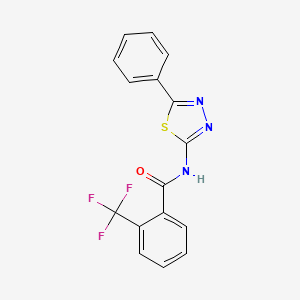

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the benzamide moiety, which imparts unique chemical and biological properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-phenyl-1,3,4-thiadiazol-2-amine and 2-(trifluoromethyl)benzoyl chloride.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvent, temperature, and reaction time may be optimized to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving the trifluoromethyl group.

Reduction: Reduction reactions may target the thiadiazole ring or the benzamide moiety.

Substitution: Substitution reactions can occur at various positions on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Trifluoromethyl-substituted benzamide derivatives.

Reduction Products: Reduced thiadiazole derivatives or benzamide derivatives.

Substitution Products: Substituted phenyl or thiadiazole derivatives.

Applications De Recherche Scientifique

Chemistry: N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as an antitumor agent, exhibiting cytotoxic properties against various cancer cell lines. It is also being investigated for its antimicrobial and antifungal activities.

Medicine: Due to its biological activity, the compound is being explored for its therapeutic potential in treating chronic myelogenous leukemia and other cancers. Its ability to inhibit STAT3, a key player in cancer progression, makes it a promising candidate for drug development.

Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of STAT3, a transcription factor involved in cell growth and survival. By binding to the SH2 domain of STAT3, it prevents the phosphorylation and activation of STAT3, leading to the suppression of tumor cell proliferation and induction of apoptosis.

Molecular Targets and Pathways Involved:

STAT3 Pathway: Inhibition of STAT3 signaling pathway.

IL-6/JAK Pathway: Interaction with the IL-6/JAK pathway, which is involved in inflammatory responses and cancer progression.

Comparaison Avec Des Composés Similaires

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzenecarboximidamide: Similar structure but lacks the trifluoromethyl group.

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N'-[1-p-tolyl-meth-(Z)-ylidene]-hydrazine: Contains a different substituent on the phenyl ring[_{{{CITATION{{{_5{N-(5-Phenyl-[1,3,4]thiadiazol-2-yl)-N'-1-p-tolyl-meth-(Z)-ylidene ....

Uniqueness: N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the cyclization of thiosemicarbazides with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethyl group is introduced via electrophilic aromatic substitution or through specific reagents that facilitate the incorporation of fluorine atoms into the benzamide structure.

Anticonvulsant Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit notable anticonvulsant properties. For instance, a study evaluating various 1,3,4-thiadiazole derivatives found that certain substitutions significantly enhanced anticonvulsant activity in models such as the maximal electroshock (MES) test. Specifically, compounds with a trifluoromethyl group at the para position of the benzamide showed increased efficacy compared to their non-fluorinated counterparts .

Antitumor Activity

This compound has also been evaluated for its antitumor properties. A study indicated that thiadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia cells. The compound exhibited IC50 values in the micromolar range, suggesting significant potential as an anticancer agent .

Antibacterial Activity

The antibacterial activity of thiadiazole derivatives has been documented in several studies. For example, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. Key factors influencing its activity include:

- Substitution Patterns : The position and nature of substituents on the thiadiazole ring significantly affect biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and biological interaction .

- Ring System : The incorporation of a thiadiazole ring provides a unique electronic environment conducive to interaction with biological targets.

- Amide Linkage : The amide bond contributes to the stability and bioavailability of the compound.

Study 1: Anticonvulsant Efficacy

In a comparative study involving various thiadiazole derivatives, this compound was tested for anticonvulsant activity using the MES model. Results indicated that this compound exhibited a protective effect comparable to standard anticonvulsants but with reduced sedation effects .

Study 2: Antitumor Activity

A detailed investigation into the antitumor effects revealed that this compound induced apoptosis in MCF-7 cells through a dose-dependent mechanism. Flow cytometry analysis confirmed increased rates of apoptosis at higher concentrations .

Propriétés

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3OS/c17-16(18,19)12-9-5-4-8-11(12)13(23)20-15-22-21-14(24-15)10-6-2-1-3-7-10/h1-9H,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYNWDSDBYWGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.